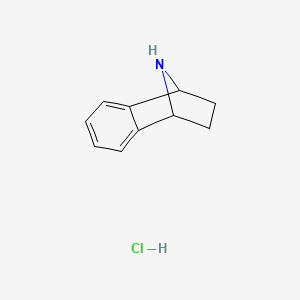
1,2,3,4-Tetrahydro-1,4-epiminonaphthalene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-1,4-epiminonaphthalene hydrochloride is a chemical compound with the molecular formula C10H12ClN and a molecular weight of 181.66 g/mol . It is a solid substance that is typically stored in a refrigerator to maintain its stability . This compound is known for its applications in various fields of scientific research, including chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-1,4-epiminonaphthalene hydrochloride can be synthesized through several methods. One common method involves the reaction of 1,2,3,4-tetrahydro-1,4-epiminonaphthalene with hydrochloric acid. The reaction is typically carried out in an inert atmosphere at room temperature to ensure the purity and stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or chromatography to obtain a high-purity product suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1,4-epiminonaphthalene hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in dichloromethane at 0°C for a short duration.
Substitution: N-ethyl-N,N-diisopropylamine in a mixture of tetrahydrofuran and acetonitrile at 50°C for 48 hours.
Major Products Formed
Scientific Research Applications
1,2,3,4-Tetrahydro-1,4-epiminonaphthalene hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-1,4-epiminonaphthalene hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthylamine: This compound is similar in structure but lacks the epimine group present in 1,2,3,4-tetrahydro-1,4-epiminonaphthalene hydrochloride.
1,2,3,4-Tetrahydro-1,4-epiminonaphthalene: The base compound without the hydrochloride group.
Uniqueness
This compound is unique due to its specific chemical structure, which includes both the tetrahydro and epimine groups. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N.ClH/c1-2-4-8-7(3-1)9-5-6-10(8)11-9;/h1-4,9-11H,5-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGSXHUGDKAJRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5176-31-8 |
Source


|
| Record name | Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5176-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-azatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
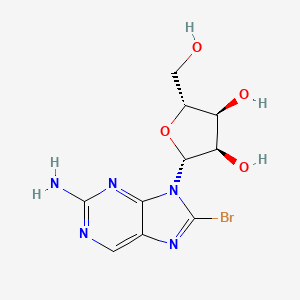
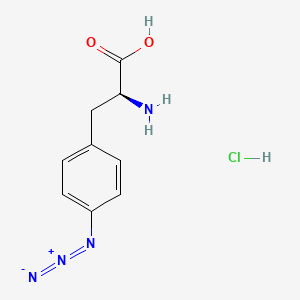

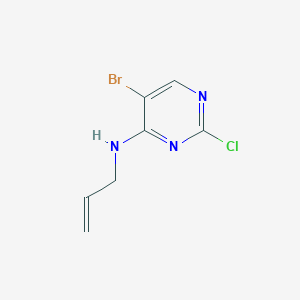


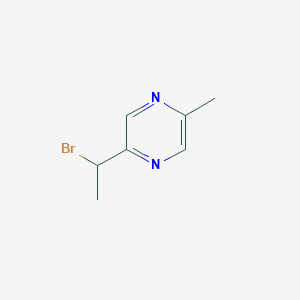

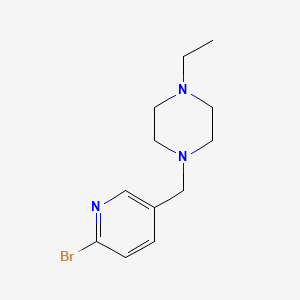
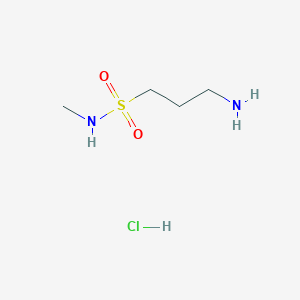

![ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1382091.png)

![3-Bromo-6-nitro-benzo[b]thiophene](/img/structure/B1382094.png)
